molecular formula C9H8N2O3 B12923771 (R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

(R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No.: B12923771
M. Wt: 192.17 g/mol
InChI Key: UMTNMIARZPDSDI-SSDOTTSWSA-N
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Description

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a chiral compound with a unique structure that includes an imidazolidine ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves the hot condensation of (R,S)-p-hydroxymandelic acid with urea in an acid medium . This method is characterized by the use of excess urea and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the imidazolidine ring may produce amine derivatives.

Scientific Research Applications

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the imidazolidine ring may influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The enantiomer of the compound with similar structure but different chiral configuration.

    5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The racemic mixture containing both ® and (S) enantiomers.

Uniqueness

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is unique due to its specific chiral configuration, which can influence its biological activity and interactions with other molecules

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(5R)-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)/t7-/m1/s1

InChI Key

UMTNMIARZPDSDI-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2C(=O)NC(=O)N2)O

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)O

Origin of Product

United States

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